

A Comparative Guide to the Structural Analysis of 4-(4-bromophenoxy)phenol

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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)phenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of **4-(4-bromophenoxy)phenol** and its structural analog, 4-phenoxyphenol. Due to the absence of a publicly available X-ray crystal structure for **4-(4-bromophenoxy)phenol**, this guide utilizes the crystallographic data of 4-phenoxyphenol as a reference for comparison. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering a side-by-side comparison of their properties and a detailed protocol for X-ray crystallographic analysis.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of **4-(4-bromophenoxy)phenol** and 4-phenoxyphenol is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems.

Property	4-(4-bromophenoxy)phenol	4-phenoxyphenol
Molecular Formula	C ₁₂ H ₉ BrO ₂ [1][2]	C ₁₂ H ₁₀ O ₂ [3][4]
Molar Mass	265.1 g/mol [1]	186.21 g/mol [3][4]
Melting Point	73-78 °C[1][2]	80-84 °C[3][4]
Boiling Point	359.5±22.0 °C (Predicted)[1]	177-180 °C at 11 mmHg[3][4]
Appearance	White crystalline powder[1]	Beige crystalline powder[3]
Solubility	Poorly soluble in water; soluble in DMSO and dichloromethane.[1]	Insoluble in water; soluble in toluene.[3][5]

X-ray Crystal Structure Analysis: 4-phenoxyphenol as a Reference

As a definitive X-ray crystal structure for **4-(4-bromophenoxy)phenol** is not publicly available, the crystallographic data for the closely related compound, 4-phenoxyphenol, is provided below for comparative structural insights. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 884264.[6]

Crystallographic Parameter	4-phenoxyphenol (CCDC 884264)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 11.33 Å, b = 5.89 Å, c = 14.58 Å
$\alpha = 90^\circ$, $\beta = 108.4^\circ$, $\gamma = 90^\circ$	
Volume	923.7 Å ³
Z	4
Density (calculated)	1.34 g/cm ³

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of small organic molecules, such as **4-(4-bromophenoxy)phenol**, using single-crystal X-ray diffraction. This protocol outlines the key steps from crystal preparation to structure refinement.^{[7][8]}

1. Crystal Growth and Selection:

- Single crystals of the compound of interest are grown using a suitable solvent or solvent mixture through techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
- A well-formed, single crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope.^[9]

2. Crystal Mounting:

- The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryoprotectant.

3. Data Collection:

- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[10]
- The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Processing:

- The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

- The data is corrected for various factors, including absorption and polarization.

5. Structure Solution and Refinement:

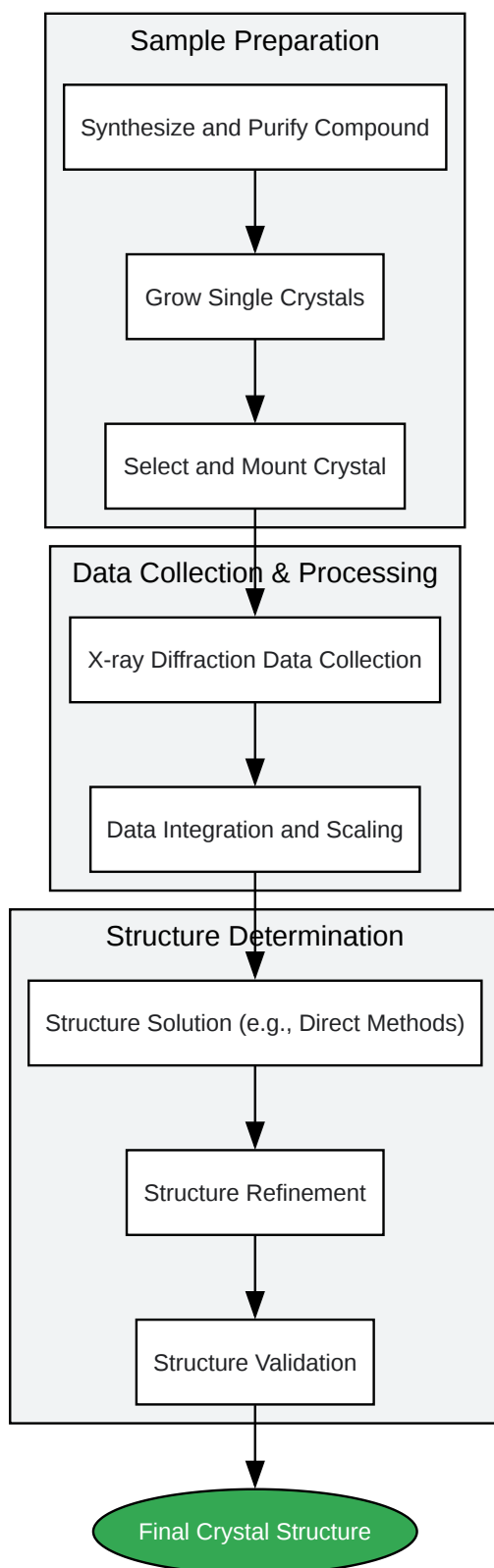
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

6. Validation:

- The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness. The final structure is typically deposited in a crystallographic database.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.



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Caption: Workflow of Single-Crystal X-ray Crystallography.

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